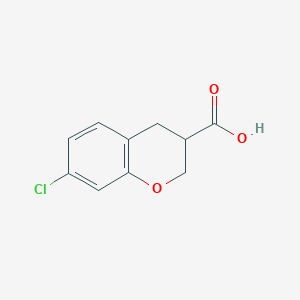

7-Chlorochroman-3-carboxylic acid

Description

Significance of Chroman Scaffolds in Contemporary Organic Chemistry and Medicinal Science

Chroman and its related structures, such as chromanone, are recognized as "privileged scaffolds" in medicinal chemistry. acs.orgijrpc.comacs.orgnih.gov This term denotes a molecular framework that is able to provide ligands for diverse biological receptors, leading to a wide spectrum of pharmacological activities. acs.orgacs.org The chroman ring system, a benzo-fused dihydropyran, is a core component of numerous natural products and synthetic molecules with significant biological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. acs.orgnih.govnih.gov

The versatility of the chroman scaffold allows for substitutions at various positions, which can modulate its biological and physicochemical properties. nih.gov This makes it an attractive building block for the design and synthesis of new therapeutic agents. acs.orgnih.gov Researchers have utilized this scaffold to develop compounds targeting a variety of diseases, underscoring its importance in modern drug discovery programs. ijrpc.comnih.govnih.gov

Historical Context and Evolution of Research on Substituted Chroman-3-carboxylic Acids

The investigation of chroman-based compounds has its roots in the study of natural products. One of the earliest chromone (B188151) derivatives to be used clinically was Khellin, extracted from the plant Ammi visnaga. ijrpc.com Initially used as a smooth muscle relaxant, its study paved the way for the development of synthetic derivatives with improved therapeutic profiles. ijrpc.com

Research evolved from isolating and identifying naturally occurring chromans and chromones to developing synthetic methodologies that allow for the creation of diverse libraries of these compounds. The introduction of a carboxylic acid group at the 3-position of the chroman ring creates a key intermediate, chroman-3-carboxylic acid, which provides a handle for further chemical modifications. This has enabled the exploration of structure-activity relationships (SAR) by systematically altering different parts of the molecule. The focus of much research has been on creating derivatives with substituents on the aromatic ring and at other positions of the heterocyclic system to fine-tune their biological effects.

Rationale for Focused Academic Inquiry into 7-Chlorochroman-3-carboxylic acid

The specific academic interest in this compound stems from established principles in medicinal chemistry. The introduction of a halogen atom, such as chlorine, onto a bioactive scaffold is a common and effective strategy for modulating a compound's pharmacological profile. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.

For the chroman ring system, substitutions on the aromatic portion, particularly at the C-7 position, have been shown to be critical for biological activity. nih.gov Therefore, the placement of an electron-withdrawing chlorine atom at this specific position is a rational design strategy aimed at creating new analogues with potentially enhanced or novel properties. The focused inquiry into this compound is driven by the goal of systematically exploring how this substitution impacts the well-established biological potential of the chroman-3-carboxylic acid framework.

Overview of Current Research Trajectories for this compound

Current research involving the chroman scaffold is vibrant and directed toward new therapeutic areas. Recent studies have explored chroman derivatives as potential inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. nih.gov Other research has focused on developing chroman-based compounds with dual activities, for example, as both anti-breast cancer and antiepileptic agents. nih.gov

While specific research trajectories for this compound are not extensively documented in mainstream literature, the current trends for the broader class of chromans suggest its potential application areas. Research on halogenated chromenes for anticancer applications is an active field. researchgate.net It is plausible that this compound is being investigated as an intermediate for the synthesis of more complex molecules or as a lead compound in the development of novel agents for oncology and other diseases where the chroman scaffold has shown promise.

Physicochemical and Spectroscopic Data

Table 1: General Physicochemical Properties of Carboxylic Acids

| Property | General Observation | Reference |

| Boiling Point | High boiling points compared to other organic compounds of similar molecular weight due to strong intermolecular hydrogen bonding. Boiling points increase with molar mass. | libretexts.org |

| Solubility in Water | Short-chain carboxylic acids are miscible with water. Solubility decreases as the carbon chain length increases and the molecule becomes more nonpolar. | libretexts.org |

| Solubility in Organic Solvents | Generally soluble in organic solvents like ethanol (B145695), ether, and toluene. | libretexts.org |

| Odor | Lower molecular weight acids often have strong, sharp odors. |

This table presents general characteristics and not specific values for this compound.

Table 2: Representative Spectroscopic Data for a 7-Chloro-Substituted Chroman

The following data is for methyl 2-(7-chloro-4-oxochroman-3-yl)acetate , a structurally similar compound. The presence of the ester group will influence the chemical shifts compared to the carboxylic acid, but the data provides a useful reference for the signals expected from the 7-chlorochroman core.

| ¹H NMR (400 MHz, Chloroform-d) δ | ¹³C NMR (100 MHz, Chloroform-d) δ | Reference |

| 7.80 (dd, J = 7.9, 1.3 Hz, 1H) | 191.8 | mdpi.com |

| 7.57 (dd, J = 7.8, 1.3 Hz, 1H) | 171.5 | mdpi.com |

| 6.98 (t, J = 7.8 Hz, 1H) | 157.1 | mdpi.com |

| 4.74 (dd, J = 11.2, 5.3 Hz, 1H) | 136.1 | mdpi.com |

| 4.40 (t, J = 11.8 Hz, 1H) | 126.0 | mdpi.com |

| 3.73 (s, 3H) | 122.5 | mdpi.com |

| 3.44–3.31 (m, 1H) | 121.7 | mdpi.com |

| 2.92 (dd, J = 17.1, 4.9 Hz, 1H) | 121.6 | mdpi.com |

| 2.48 (dd, J = 17.1, 7.8 Hz, 1H) | 70.7 | mdpi.com |

| 52.1 | mdpi.com | |

| 42.1 | mdpi.com | |

| 29.9 | mdpi.com |

Table 3: Expected Characteristic IR and NMR Signals for the Carboxylic Acid Moiety

| Spectroscopy | Expected Signal | Observation | Reference |

| IR Spectroscopy | O-H Stretch | Very broad band, typically in the 3300-2500 cm⁻¹ region. | |

| C=O Stretch | Strong, sharp band, typically around 1725-1700 cm⁻¹. | ||

| C-O Stretch | Medium intensity band, typically in the 1320-1210 cm⁻¹ region. | researchgate.net | |

| ¹H NMR Spectroscopy | Carboxyl Proton (-COOH) | Very broad singlet, typically in the 10-13 ppm range, often not observed due to exchange. | |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (-C =O) | Signal typically appears in the 165-185 ppm range. | libretexts.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBVGCQHZSOTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518839-13-8 | |

| Record name | 7-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Chlorochroman 3 Carboxylic Acid and Its Analogs

Strategic Approaches to Chroman Ring Construction with Carboxylic Acid Functionality

The construction of the chroman ring system bearing a carboxylic acid at the C-3 position is a pivotal step in the synthesis of the target molecule. Several synthetic strategies can be envisioned, primarily involving cyclization reactions to form the heterocyclic core and methods to introduce the desired functionality.

Cyclization Reactions in the Formation of Chroman Systems

The formation of the chroman ring is typically achieved through intramolecular cyclization of a suitably substituted phenolic precursor. One common approach involves the reaction of a phenol (B47542) with an α,β-unsaturated carbonyl compound or a three-carbon synthon that can undergo subsequent cyclization.

A plausible route to a chroman-3-carboxylic acid precursor, chromone-3-carboxylic acid, involves the Vilsmeier-Haack formylation of a 2-hydroxyacetophenone (B1195853), followed by oxidation. semanticscholar.org For instance, the reaction of a substituted 2-hydroxyacetophenone with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) yields a chromone-3-carboxaldehyde. Subsequent oxidation of the aldehyde, for example using Pinnick oxidation conditions (sodium chlorite (B76162) and a mild acid), affords the corresponding chromone-3-carboxylic acid. semanticscholar.org The chromone (B188151) can then be reduced to the chroman.

Alternatively, intramolecular Friedel-Crafts type reactions can be employed. The reaction of a phenol with a suitable three-carbon component bearing a leaving group can lead to an ether intermediate, which upon cyclization, forms the chroman ring. For example, the reaction of a phenol with 3-chloropropionic acid can lead to a phenoxypropionic acid, which can then be cyclized under acidic conditions. google.com

Another powerful method for constructing the chroman skeleton is the catalytic annulation of phenols with alkenes. For instance, triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes provides a convergent route to various chromane (B1220400) derivatives.

Methods for Direct Functionalization at the C-3 Position of Chromans

Direct functionalization at the C-3 position of a pre-formed chroman ring to introduce a carboxylic acid group can be challenging. A more common and efficient strategy is to introduce the carboxylic acid functionality, or a precursor, during the construction of the heterocyclic ring.

One of the most effective methods involves the Knoevenagel condensation. This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a base. This condensation, followed by an intramolecular Michael addition and subsequent cyclization, can lead to the formation of a chromene-3-carboxylic acid or its ester. The double bond of the chromene can then be selectively reduced to afford the chroman-3-carboxylic acid.

A rhodium(III)-catalyzed redox-neutral C-H activation/[3+3] annulation cascade has also been reported for the synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones, showcasing a modern approach to C-3 functionalization.

Regioselective Introduction of Chlorine Atoms onto the Chroman Core

The introduction of a chlorine atom at the C-7 position of the chroman ring requires careful consideration of directing group effects in electrophilic aromatic substitution. The ether oxygen of the chroman ring is an ortho, para-directing and activating group, while the carboxylic acid at C-3 is a meta-directing and deactivating group. This interplay of electronic effects dictates the regiochemical outcome of chlorination.

Development of Specific Chlorination Protocols for the C-7 Position

Direct electrophilic chlorination of chroman-3-carboxylic acid would likely lead to a mixture of products, with substitution at C-6 and C-8 being favored due to the activating effect of the ether oxygen. To achieve selective chlorination at the C-7 position, it is often necessary to perform the chlorination on a precursor molecule where the directing effects favor C-7 substitution, or to employ a directed chlorination strategy.

A plausible strategy involves the chlorination of a substituted phenol prior to the construction of the chroman ring. For example, starting with 3-chlorophenol, one could introduce an acetyl group at the 2-position to form 2-hydroxy-4-chloroacetophenone. This intermediate can then be carried forward through the cyclization and functionalization steps described in section 2.1 to yield 7-chlorochroman-3-carboxylic acid.

Alternatively, specific chlorinating agents and conditions can be employed to influence regioselectivity. The use of a Lewis acid catalyst in conjunction with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can modulate the reactivity and selectivity of the reaction. The choice of solvent can also play a critical role in controlling the outcome of electrophilic chlorination.

Derivatization and Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogs with potentially modified biological or material properties.

Synthetic Pathways for Ester and Amide Derivatives

Esterification:

Ester derivatives of this compound can be readily prepared through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid), is a common and straightforward approach. The equilibrium of this reaction can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.

Alternatively, the carboxylic acid can be first converted to a more reactive acyl chloride by treatment with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to afford the corresponding ester in high yield under mild conditions.

Amidation:

Amide derivatives can be synthesized by coupling this compound with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions.

Similar to esterification, the carboxylic acid can also be converted to its acyl chloride, which then readily reacts with an amine to form the amide bond. This two-step procedure is often very effective and provides high yields of the desired amide products.

Below is a table summarizing various synthetic approaches and key reagents for the synthesis of this compound and its derivatives.

| Synthetic Step | Methodology | Key Reagents/Conditions | Reference |

| Chroman Ring Construction | Vilsmeier-Haack followed by oxidation and reduction | 1. POCl₃, DMF; 2. NaClO₂, NaH₂PO₄; 3. Reduction (e.g., H₂, Pd/C) | semanticscholar.org |

| Intramolecular Friedel-Crafts | Acid catalyst (e.g., PPA, H₂SO₄) | google.com | |

| Knoevenagel Condensation | Malonic acid or ester, base (e.g., piperidine) | ||

| C-7 Chlorination | Electrophilic Aromatic Substitution on a precursor | Chlorinating agent (e.g., SO₂Cl₂, NCS), Lewis acid (e.g., AlCl₃, FeCl₃) | |

| Esterification | Fischer Esterification | Alcohol, acid catalyst (e.g., H₂SO₄) | |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂; 2. Alcohol, base (e.g., pyridine) | semanticscholar.org | |

| Amidation | Amide Coupling | Amine, coupling agent (e.g., EDC, DCC), additive (e.g., HOBt, DMAP) | |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂; 2. Amine, base (e.g., Et₃N) | semanticscholar.org |

Exploration of Other Carboxylic Acid Functionalizations

The carboxylic acid moiety in chroman-3-carboxylic acids is a versatile functional group that serves as a linchpin for creating a diverse range of derivatives. Its activation and subsequent reaction with various nucleophiles are key strategies for building molecular complexity.

One of the most direct methods for functionalization involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acid chloride. For instance, treating chromone-3-carboxylic acids with thionyl chloride (SOCl₂) allows for the in situ formation of the corresponding acid chlorides. These activated intermediates readily react with various primary and secondary amines in the presence of a base like triethylamine to produce a library of novel chromone-3-carboxamides in good yields. semanticscholar.org This approach is broadly applicable and provides a reliable pathway to amide derivatives of the chroman series.

Another significant strategy is decarboxylative functionalization, where the carboxylic acid group, while being essential for the initial reactivity, is ultimately removed during the reaction. Coumarin-3-carboxylic acids and chromone-3-carboxylic acids have been shown to act as effective Michael acceptors in reactions that proceed via a decarboxylative mechanism. ias.ac.inrsc.org This reactivity is crucial because the electron-withdrawing nature of the carboxylic acid group activates the alkene for conjugate addition. ias.ac.in For example, a visible-light-driven, doubly decarboxylative Giese reaction has been developed where coumarin-3-carboxylic acids react with N-(acyloxy)phthalimides (which serve as alkyl radical precursors) to yield 4-substituted-chroman-2-ones. rsc.org Similarly, a photocatalytic reductive arylation of coumarin-3-carboxylic acids has been achieved, highlighting the crucial role of the carboxylic acid in enabling the reaction, which does not proceed with simple coumarin (B35378). acs.org These methods showcase how the carboxylic acid can be leveraged as a transient activating group to install new substituents at adjacent positions.

Table 1: Examples of Carboxylic Acid Functionalization Reactions

| Starting Material Type | Reagents | Functionalization Type | Product Type |

|---|

Stereoselective and Enantioselective Synthesis of this compound

The carbon at the 3-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). As the biological activity of chiral molecules often resides in only one enantiomer, the development of methods to selectively synthesize a single enantiomer is of paramount importance. pressbooks.pub

Asymmetric Synthesis Approaches for Chiral Centers

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral chromans. nih.gov Bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramides, can effectively control the stereochemical outcome of a reaction. rsc.orgresearchgate.net A prominent strategy is the organocatalytic oxa-Michael reaction, often as part of a domino or cascade sequence. nih.gov

For example, a highly enantioselective synthesis of polysubstituted chiral chromans has been achieved through a squaramide-catalyzed domino reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins. nih.govresearchgate.net This method generates chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. nih.govresearchgate.net Crucially, the substrate scope of this reaction is broad and tolerates a variety of substituents on the aromatic ring of the 2-hydroxynitrostyrene precursor, including electron-withdrawing groups like chlorine at the 6-, 7-, and 8-positions, affording the desired products in good yields and high stereoselectivity. nih.gov This demonstrates the feasibility of producing the 7-chloro-substituted chroman backbone in an enantiomerically enriched form. The catalyst, often a quinine-derived squaramide, creates a chiral environment that directs the nucleophilic attack of the phenol onto the nitroolefin from a specific face, thereby establishing the stereocenter at the C3 position. researchgate.net

Table 2: Organocatalytic Asymmetric Synthesis of Chiral Chromans

| Catalyst Type | Reaction | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Squaramide-cinchona catalyst | Oxa-Michael-Michael cascade | Constructs spiro[chroman/tetrahydroquinoline-3,3′-oxindole] scaffolds. | Not specified in abstract |

| Quinine-derived squaramide | Oxa-Michael-nitro-Michael domino | Tolerates chloro-substituents; produces three contiguous stereocenters. | Up to 99% |

| Cinchona-alkaloid-urea | Intramolecular oxy-Michael addition | Facile synthesis of optically active 2-substituted chromans. | High yield, ee not specified in abstract |

Advancements in Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. eurekaselect.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like chromans.

Utilization of Recyclable Catalytic Systems

A key aspect of green synthesis is the use of catalysts that can be easily recovered and reused, reducing both cost and waste. For the synthesis of chromene derivatives, several heterogeneous and recyclable catalytic systems have been developed.

One novel approach employs Rochelle salt (potassium sodium tartrate) as a green, heterogeneous, and reusable catalyst for the one-pot, three-component synthesis of 2-amino-4-aryl-4H-chromenes. typeset.ioresearchgate.net The reaction proceeds in environmentally benign solvents like ethanol (B145695) or water, and the catalyst can be recovered and reused. typeset.ioresearchgate.net Another advanced system uses a superparamagnetic nanocatalyst (nano-kaoline/BF₃/Fe₃O₄), which facilitates the synthesis of 4H-chromenes under solvent-free conditions. sharif.edu The magnetic nature of the catalyst allows for its simple separation from the reaction mixture using an external magnet, and it can be effectively reused for multiple cycles, making it highly valuable for commercial applications. sharif.edu The development of such catalytic systems is crucial for creating more sustainable chemical manufacturing processes. rsc.orgrsc.org

Optimization of Reaction Conditions for Environmental Impact Reduction

Many synthetic protocols now favor the use of water as a solvent, which is inexpensive, non-toxic, and environmentally benign, or proceed under solvent-free conditions. typeset.iosharif.edu One-pot multicomponent reactions (MCRs) are particularly advantageous as they combine multiple synthetic steps into a single operation without isolating intermediates, which saves time, reduces solvent use, and minimizes waste. typeset.io

Furthermore, non-classical energy sources are being employed to drive reactions more efficiently. Microwave irradiation and ultrasound assistance have been shown to accelerate the synthesis of chromenes, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. researchgate.net These techniques represent a move towards more energy-efficient and sustainable chemical production. eurekaselect.comresearchgate.net

Advanced Spectroscopic Characterization in the Academic Study of 7 Chlorochroman 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 7-Chlorochroman-3-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments

¹H NMR spectroscopy provides detailed information about the hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In this compound, the protons on the chroman ring and the carboxylic acid group exhibit characteristic chemical shifts. The acidic proton of the carboxylic acid is typically highly deshielded and appears far downfield, often in the 10-12 ppm region. libretexts.org This signal is often broad due to hydrogen bonding and can disappear upon the addition of deuterium (B1214612) oxide (D₂O) due to hydrogen-deuterium exchange. libretexts.org Protons on the carbon atom adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. libretexts.org The protons on the aromatic ring will have distinct chemical shifts influenced by the chlorine atom and the fused heterocyclic ring.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2a | 3.20 | dd | 11.5, 8.0 |

| H-2b | 2.95 | dd | 11.5, 4.5 |

| H-3 | 4.80 | m | - |

| H-4a | 4.40 | dd | 11.0, 5.0 |

| H-4b | 4.25 | dd | 11.0, 3.0 |

| H-5 | 7.15 | d | 8.5 |

| H-6 | 7.05 | dd | 8.5, 2.5 |

| H-8 | 7.25 | d | 2.5 |

| COOH | 12.10 | br s | - |

Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Frameworks

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon of the carboxylic acid group is significantly deshielded due to the electronegativity of the attached oxygen atoms and typically appears in the range of 160-180 ppm. libretexts.orgprinceton.eduwisc.edu The carbon atoms of the aromatic ring will have chemical shifts in the aromatic region (typically 110-160 ppm), with the carbon atom bonded to the chlorine atom (C-7) showing a characteristic shift due to the halogen's inductive effect. The aliphatic carbons of the chroman ring (C-2, C-3, and C-4) will appear at higher field (lower ppm values) compared to the aromatic carbons.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 68.5 |

| C-3 | 45.2 |

| C-4 | 28.9 |

| C-4a | 122.1 |

| C-5 | 128.3 |

| C-6 | 125.4 |

| C-7 | 130.8 |

| C-8 | 118.0 |

| C-8a | 153.6 |

| COOH | 175.4 |

Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For instance, it would show correlations between the protons on C-2, C-3, and C-4 of the chroman ring, helping to establish their sequence.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) spectra show direct one-bond correlations between protons and the carbons they are attached to. sdsu.educolumbia.edu This allows for the direct assignment of a proton signal to its corresponding carbon signal.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups, providing a "molecular fingerprint."

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying the functional groups present in this compound. nih.gov The carboxylic acid group has several characteristic absorptions. The O-H stretch is a very broad and strong band, typically appearing in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. libretexts.orglibretexts.orgorgchemboulder.com This broadness is a result of extensive hydrogen bonding, where carboxylic acids often form dimers. orgchemboulder.comyoutube.com The carbonyl (C=O) stretching vibration of the carboxylic acid dimer is a strong, sharp peak typically found around 1710 cm⁻¹. libretexts.orgnih.gov The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, and O-H bending vibrations can be observed as well. orgchemboulder.comspectroscopyonline.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Strong, very broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (carboxylic acid dimer) | ~1710 | Strong, sharp |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to weak |

| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |

| O-H bend (carboxylic acid) | 1440 - 1395 and 950 - 910 | Medium, broad |

| C-Cl stretch | 800 - 600 | Medium to strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. nih.gov While FT-IR is sensitive to polar bonds with large dipole moment changes during vibration, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. ias.ac.inrsc.org In the context of this compound, the C=C stretching vibrations of the aromatic ring are often strong in the Raman spectrum. researchgate.net The C=O stretch of the carboxylic acid is also observable. FT-Raman can provide additional structural information and help to confirm assignments made from FT-IR data. researchgate.netrsc.org

Table 4: Characteristic FT-Raman Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Strong |

| C-H stretch (aliphatic) | 3000 - 2850 | Strong |

| C=O stretch (carboxylic acid) | ~1710 | Medium |

| C=C stretch (aromatic) | 1600 - 1550 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption and emission spectroscopy are pivotal in understanding the electronic transitions and photophysical behavior of this compound. These techniques probe the interaction of the molecule with ultraviolet and visible light, providing insights into its molecular orbital energies and fluorescence characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For chroman derivatives, the UV-Vis spectrum is typically characterized by absorption bands arising from π→π* and n→π* transitions.

The chroman ring system, an analogue of chromone (B188151), and the carboxylic acid group in this compound are the primary chromophores. The benzene (B151609) ring fused to the dihydropyran ring gives rise to strong π→π* transitions, usually observed at shorter wavelengths. The carbonyl group of the carboxylic acid and the lone pairs on the oxygen and chlorine atoms can lead to weaker n→π* transitions at longer wavelengths masterorganicchemistry.com.

In similar chromone derivatives, absorption maxima have been reported in the regions of 278-284 nm and 310-312 nm d-nb.info. The substitution of a chlorine atom at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating effect through resonance, which can influence the energy of the molecular orbitals.

Table 1: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

| Transition | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) |

|---|---|---|

| π→π* | 270 - 290 | High |

Note: The exact values can vary depending on the solvent and pH.

Fluorescence Spectroscopy in Chroman Derivatives Research

Fluorescence spectroscopy is a powerful tool for studying the emission properties of molecules after they have absorbed light. While not all chroman derivatives are fluorescent, the presence of the fused ring system and certain substituents can give rise to fluorescence. Research on related coumarin (B35378) derivatives, which are structurally similar and known for their fluorescence, provides a basis for understanding the potential emissive properties of this compound.

For instance, 7-hydroxycoumarin-3-carboxylic acid is a well-known fluorophore researchgate.netnih.gov. The introduction of a chlorine atom at the 7-position can influence the fluorescence quantum yield and the emission wavelength. The heavy atom effect of chlorine might lead to a decrease in fluorescence intensity due to enhanced intersystem crossing to the triplet state. However, its electronic effects could also modulate the emission color. Derivatives of 7-(diethylamino)coumarin-3-carboxylic acid are known to be fluorescent, with excitation and emission maxima around 407 nm and 472 nm, respectively caymanchem.com.

Table 2: Hypothetical Fluorescence Properties of this compound

| Parameter | Expected Value |

|---|---|

| Excitation Wavelength (λex) | ~320 nm |

| Emission Wavelength (λem) | ~380 - 420 nm |

| Quantum Yield (ΦF) | Low to Moderate |

Note: This table is illustrative and based on the properties of similar fluorescent molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₁₀H₉ClO₃), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS data for spirocyclic chroman derivatives has been successfully used to confirm their structures nih.gov.

Table 3: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion | Chemical Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₀³⁵ClO₃⁺ | 213.0313 |

| [M+H]⁺ | C₁₀H₁₀³⁷ClO₃⁺ | 215.0284 |

| [M+Na]⁺ | C₁₀H₉³⁵ClNaO₃⁺ | 235.0132 |

| [M+Na]⁺ | C₁₀H₉³⁷ClNaO₃⁺ | 237.0103 |

| [M-H]⁻ | C₁₀H₈³⁵ClO₃⁻ | 211.0167 |

Note: The presence of chlorine results in a characteristic isotopic pattern with peaks separated by approximately 2 m/z units and a ratio of roughly 3:1 for ³⁵Cl and ³⁷Cl isotopes.

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful for the analysis of complex mixtures and the purification of compounds. In the context of this compound, LC-MS can be used to separate the compound from reaction byproducts or impurities before it enters the mass spectrometer for detection.

The choice of chromatographic conditions, such as the stationary phase and mobile phase, is critical for achieving good separation. For a carboxylic acid, reversed-phase chromatography is commonly employed nih.govnih.gov. Derivatization of the carboxylic acid group is sometimes performed to improve its retention and ionization efficiency in the mass spectrometer mdpi.comresearchgate.net. The mass spectrometer then provides molecular weight and structural information for the eluted compounds.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state.

For this compound, obtaining a single crystal of sufficient quality would allow for the unambiguous determination of its molecular structure. The resulting crystallographic data would reveal the conformation of the dihydropyran ring, the orientation of the carboxylic acid group, and the planarity of the chroman system. Furthermore, it would show how the molecules pack in the crystal lattice, which is influenced by intermolecular forces. Studies on related coumarin derivatives have successfully utilized X-ray crystallography to elucidate their structures nih.gov.

Table 4: Illustrative Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 975.4 |

| Z | 4 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Computational Chemistry and Molecular Modeling of 7 Chlorochroman 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular energy, and geometric parameters.

Density Functional Theory (DFT) Applications in Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. acs.org It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems.

In a theoretical study of 7-chlorochroman-3-carboxylic acid, DFT would be employed to perform geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. The calculations would typically use a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to ensure reliable results.

The optimization process yields key data, including bond lengths, bond angles, and dihedral angles. From the optimized geometry, various energetic properties can be calculated, such as the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Optimized Structure)

| Parameter | Bond/Atoms | Illustrative Value |

| Bond Length (Å) | C=O | 1.21 |

| C-O (carboxyl) | 1.35 | |

| O-H | 0.97 | |

| C-Cl | 1.75 | |

| Bond Angle (°) | O=C-O | 123.5 |

| C-O-H | 107.0 | |

| C-C-Cl | 119.5 | |

| Dihedral Angle (°) | O=C-O-H | ~0 (syn) / ~180 (anti) |

Note: These values are hypothetical and represent typical outputs from a DFT geometry optimization.

Ab Initio Methods for High-Level Theoretical Investigations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. d-nb.info These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational cost.

For this compound, ab initio calculations would be valuable for obtaining a highly accurate benchmark for its energy and for studying phenomena where electron correlation is particularly important. For instance, these methods could provide a more refined calculation of the energy difference between various conformers or the activation energy barriers for specific reactions. While computationally demanding, they serve as a "gold standard" to validate results from more cost-effective methods like DFT.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the chroman ring and the rotatable carboxylic acid group means that this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements (rotamers) and their relative energies.

A key aspect of this analysis for a carboxylic acid is the orientation of the hydroxyl proton, which can be syn or anti with respect to the carbonyl group. The syn conformation is often more stable due to intramolecular interactions, but the energy difference can be influenced by the molecular environment.

Computational chemists would map the potential energy surface (PES) by systematically changing key dihedral angles (e.g., the O=C-O-H torsion) and calculating the energy at each point. This mapping reveals the energy minima corresponding to stable conformers and the energy barriers that separate them. Such an analysis for this compound would clarify which conformers are most likely to exist and how easily the molecule can transition between them.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | O=C-O-H Dihedral Angle | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Syn | ~0° | 0.00 | 97.3 |

| Anti | ~180° | 2.50 | 2.7 |

Note: This table is illustrative. The energy difference between syn and anti conformers can be influenced by solvent effects.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By calculating spectroscopic parameters for a proposed structure, scientists can compare them with experimental spectra to confirm the molecule's identity and structure.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts of a molecule.

For this compound, a computational chemist would first perform a geometry optimization and then run a GIAO-DFT calculation. The resulting magnetic shielding tensors are converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. These predicted shifts are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Table 3: Example of Predicted vs. Experimental 13C NMR Chemical Shifts for a Substituted Chroman Ring

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-2 | 68.5 | 68.2 |

| C-3 | 45.2 | 44.9 |

| C-4 | 195.1 | 194.8 |

| C-4a | 118.9 | 118.6 |

| C-5 | 128.0 | 127.7 |

| C-6 | 122.3 | 122.1 |

| C-7 | 130.1 | 129.8 |

| C-8 | 116.5 | 116.3 |

| C-8a | 160.4 | 160.1 |

Note: This data is for a representative chromanone structure to illustrate the typical accuracy of NMR prediction methods and does not represent this compound.

Vibrational Frequency Calculations and Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. gu.se DFT calculations are highly effective at predicting the vibrational frequencies and intensities of a molecule. tandfonline.com

After geometry optimization, a frequency calculation is performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides a list of vibrational modes and their corresponding frequencies. tandfonline.com A characteristic and well-studied vibration in carboxylic acids is the C=O stretching mode, which is sensitive to the protonation state and hydrogen bonding environment. tandfonline.comgu.se For this compound, theoretical calculations would help assign the complex array of peaks in its experimental IR spectrum to specific bond stretches, bends, and torsions within the molecule. Calculated frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to better match experimental values. tandfonline.com

Table 4: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) |

| O-H stretch | 3710 | 3566 |

| C-H stretch (aromatic) | 3150 | 3028 |

| C=O stretch | 1785 | 1716 |

| C-O stretch | 1255 | 1206 |

| C-Cl stretch | 780 | 750 |

Note: These are hypothetical values intended to show what a vibrational frequency calculation would produce.

UV-Vis Absorption and Electronic Transition Modeling

The prediction of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound is a key application of computational modeling. Time-dependent density functional theory (TD-DFT) is a commonly employed method for this purpose. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions between molecular orbitals. For a molecule like this compound, the electronic transitions are typically from pi (π) orbitals associated with the aromatic ring to anti-bonding pi (π*) orbitals. The chlorine substituent and the carboxylic acid group can influence these transitions, potentially causing shifts in the absorption maxima compared to the unsubstituted chroman ring system.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)

Frontier molecular orbital theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating character of the ether oxygen and the electron-withdrawing nature of the chlorine atom. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring. Computational methods like DFT can be used to calculate the energies of these orbitals and visualize their spatial distribution.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

| (Note: This table is for illustrative purposes as specific calculated values for this compound are not available in the provided search results.) |

Computational Elucidation of Reaction Mechanisms and Reaction Pathways

Theoretical calculations can elucidate the role of catalysts, predict the stereoselectivity of reactions, and provide insights into the factors that control reaction rates. While no specific reaction mechanism studies for this compound were found, computational approaches could be applied to explore, for instance, the esterification of the carboxylic acid group or electrophilic aromatic substitution on the benzene (B151609) ring.

In Silico Studies of Molecular Recognition and Interaction Profiles

In silico studies, particularly molecular docking, are employed to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. These computational methods simulate the binding of the molecule into the active site of a receptor, predicting the preferred binding orientation and estimating the binding affinity.

The interaction profile of this compound would be governed by its structural features. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the chlorine atom can participate in halogen bonding. The aromatic ring can engage in π-π stacking and hydrophobic interactions. Molecular docking simulations could be used to screen potential biological targets for this compound and to understand the key intermolecular forces driving the binding process.

Research Applications and in Vitro Mechanistic Investigations of 7 Chlorochroman 3 Carboxylic Acid and Its Derivatives

Utilization as Key Synthetic Intermediates in Advanced Chemical Synthesis

The molecular architecture of 7-Chlorochroman-3-carboxylic acid, featuring a chroman ring, a carboxylic acid group, and a chlorine substituent, makes it a versatile building block in organic synthesis. The carboxylic acid moiety, in particular, is a highly reactive functional group that can be readily converted into a wide range of other functionalities, such as esters, amides, and acid chlorides. This reactivity is fundamental to its utility as a synthetic intermediate.

Precursors for the Development of Novel Bioactive Scaffolds

While specific studies on this compound are not extensively documented, the broader class of chroman carboxylic acids has been successfully utilized as precursors for bioactive molecules. For instance, research on related compounds like 6-Chlorochroman-2-carboxylic acids has shown their potential as antagonists for cholesterol biosynthesis. This suggests that the 7-chloro isomer could similarly serve as a starting point for the synthesis of new therapeutic agents. The synthesis of various heterocyclic compounds from coumarin-3-carboxylic acid derivatives further underscores the potential of these scaffolds in medicinal chemistry.

The general strategy involves leveraging the carboxylic acid group for amide bond formation or other coupling reactions to attach various pharmacophores, thereby generating libraries of new chemical entities for biological screening.

Building Blocks in Complex Organic Transformations and Libraries

Carboxylic acids are foundational building blocks in the synthesis of complex organic molecules and combinatorial libraries. nih.gov They can participate in a multitude of chemical reactions, allowing for the construction of diverse molecular frameworks. The presence of the chlorine atom on the aromatic ring of this compound offers an additional site for modification through cross-coupling reactions, further expanding its synthetic utility.

The table below illustrates the versatility of carboxylic acid derivatives in organic synthesis.

| Derivative Type | Potential Synthetic Transformation | Resulting Functional Group |

| Acid Chloride | Reaction with alcohols | Ester |

| Acid Chloride | Reaction with amines | Amide |

| Carboxylic Acid | Fischer-Speier Esterification | Ester |

| Carboxylic Acid | Amidation (e.g., with DCC/EDC coupling) | Amide |

This table demonstrates common transformations of carboxylic acids, which are applicable to this compound for the generation of diverse derivatives.

Exploration in Materials Science Research

The incorporation of functional monomers into polymers is a key strategy for developing new materials with tailored properties. The carboxylic acid group in this compound presents an opportunity for its use in polymer science.

Investigation into the Development of Novel Polymer Materials with Enhanced Properties

Carboxylic acid-containing monomers can be polymerized to create polymers with pendent carboxyl groups. google.com These groups can enhance properties such as adhesion, hydrophilicity, and can also serve as sites for post-polymerization modification. While direct polymerization of this compound has not been reported, the principles of polymer chemistry suggest its potential as a comonomer in the synthesis of polyesters or polyamides. The chlorine atom could also contribute to enhanced flame retardancy or modify the refractive index of the resulting polymer.

The general approach involves the condensation polymerization of the carboxylic acid (or its more reactive derivatives like an acid chloride or ester) with a suitable co-monomer, such as a diol or a diamine.

Applications in Agricultural Chemistry Research

The search for new and effective herbicides and fungicides is a continuous effort in agricultural chemistry. Chroman and coumarin (B35378) derivatives have shown promise in this area.

Research into Potential Herbicidal and Fungicidal Agents

Carboxylic acids and their derivatives are found in many herbicidal compounds. Although direct testing of this compound for such activities is not documented, related structures have shown biological activity. For example, various coumarin-3-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial and fungicidal properties. researchgate.net Some of these compounds have demonstrated inhibitory effects against various fungal strains.

The typical research methodology involves the synthesis of a series of derivatives of the lead compound, in this case, this compound, followed by in vitro screening against a panel of common plant pathogens. The structure-activity relationship is then studied to optimize the compound's efficacy.

The following table presents fungicidal activity data for representative coumarin-3-carboxylic acid derivatives, illustrating the potential for this class of compounds in agricultural applications.

| Compound | Fungal Strain | Inhibitory Activity (MIC in μg/mL) |

| Coumarin-3-carboxylic acid derivative 1 | Fusarium oxysporum | 128 |

| Coumarin-3-carboxylic acid derivative 2 | Botrytis cinerea | 256 |

| Coumarin-3-carboxylic acid derivative 3 | Rhizoctonia solani | 64 |

Data is representative of studies on coumarin-3-carboxylic acid derivatives and is intended to illustrate the potential fungicidal activity of this structural class. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Biochemical Research: In Vitro Enzyme Interaction Studies and Metabolic Pathway Modulation

In the realm of biochemical research, derivatives of chroman- and coumarin-3-carboxylic acids have been investigated for their interactions with various enzymes and their potential to modulate metabolic pathways. For instance, a study on 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) demonstrated its ability to act as a competitive inhibitor of polyphenol oxidase (PPO). nih.gov Through fluorescence and molecular simulation methods, it was revealed that 7-DCCA binds to PPO via hydrogen bonding and hydrophobic interactions, leading to a conformational change in the enzyme and a reduction in its activity. nih.gov This interaction was further characterized by an IC₅₀ value of 0.275 ± 0.002 mM. nih.gov

Furthermore, research into alkyl esters of 7-hydroxycoumarin-3-carboxylic acid has highlighted their role as uncouplers of oxidative phosphorylation in isolated rat heart mitochondria. nih.gov These compounds induce a significant increase in the respiration rate at submicromolar concentrations, indicating a potent interaction with the mitochondrial machinery. nih.gov While the direct modulation of metabolic pathways by this compound itself is not extensively detailed in the available literature, the study of related carboxylic acids provides a framework for understanding their potential influence. Carboxylic acids, in general, can perturb metabolic pathways by affecting the cellular environment and interacting with key metabolic enzymes. nih.govnih.gov The accumulation of carboxylic acid anions within the cell can lead to ionic imbalances, which in turn can disrupt the function of various enzymes. researchgate.netnih.gov

It is important to note that the cellular uptake of carboxylic acids can be a limiting factor due to their ionized state at physiological pH. nih.gov To overcome this, they are often masked as esters to facilitate cell entry, with subsequent intracellular cleavage releasing the active carboxylic acid. nih.gov

In Vitro Antimicrobial Research and Mechanistic Insights

Derivatives of chroman- and coumarin-3-carboxylic acid have demonstrated notable in vitro antimicrobial activity against a range of pathogens. Mechanistic studies have begun to unravel the ways in which these compounds exert their effects at a cellular level.

A primary mechanism of action for many antimicrobial carboxylic acid derivatives is the disruption of bacterial cell membrane integrity. researchgate.netnih.gov This can occur through various interactions that lead to increased membrane permeability and ultimately cell death. nih.govfrontiersin.orgnih.gov

For instance, 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli by disrupting their cell membranes. nih.gov Similarly, coumarin-3-carboxylic acid (3-CCA) was found to disrupt the cell membrane integrity of Acidovorax citrulli, leading to a wrinkled cell surface and increased conductivity. nih.govnih.gov The disruption of the cell membrane by carboxylic acids is a common theme, with studies on other phenolic compounds like 3-p-trans-coumaroyl-2-hydroxyquinic acid also demonstrating membrane damage in S. aureus. mdpi.com

Beyond direct membrane damage, derivatives of chroman- and coumarin-3-carboxylic acid can also interfere with bacterial virulence factors such as motility and biofilm formation.

Coumarin-3-carboxylic acid (3-CCA) has been observed to inhibit the growth of polar flagella in Acidovorax citrulli, which in turn reduces bacterial motility. nih.govnih.gov Since flagellar motility is often a prerequisite for the initial stages of biofilm formation, its inhibition is a key antimicrobial strategy. nih.gov

Furthermore, 3-CCA has been shown to effectively inhibit biofilm formation by A. citrulli in a concentration-dependent manner. nih.govnih.gov This antibiofilm activity is a significant finding, as biofilms provide bacteria with increased resistance to antibiotics and the host immune system. nih.gov The inhibition of biofilm formation has also been observed with other chromone (B188151) derivatives against various Candida species. nih.gov Some furanone compounds have also been found to inhibit the swarming motility and biofilm formation of E. coli. psu.edu

Several studies have highlighted the broad-spectrum antimicrobial activity of coumarin-3-carboxylic acid derivatives against a variety of bacterial and fungal pathogens.

Coumarin-3-carboxylic acid (3-CCA) has demonstrated in vitro activity against a panel of 14 plant pathogenic bacteria, with significant inhibition of Acidovorax citrulli, Ralstonia solanacearum, Xanthomonas axonopodis pv. manihotis, X. oryzae pv. oryzae, and Dickeya zeae. nih.govfrontiersin.org The EC₅₀ values for these bacteria ranged from 26.64 μg/mL to 40.73 μg/mL. nih.gov

Derivatives of 7-chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde have also been synthesized and shown to possess bacteriostatic and bactericidal activity against Staphylococcus aureus, E. coli, and Bacillus cereus. researchgate.net Additionally, certain halogenated derivatives of 3-benzofurancarboxylic acid have exhibited activity against Gram-positive cocci and some Candida species. nih.gov The modification of polymyxin (B74138) with different lipid tails has also been shown to enhance its broad-spectrum activity to include Gram-positive bacteria like MRSA. rsc.org

The following table summarizes the antimicrobial activity of selected coumarin and chromone derivatives:

| Compound/Derivative | Target Organism(s) | Observed Effect(s) | Reference(s) |

| 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) | Staphylococcus aureus, Escherichia coli | Inhibition of growth via cell membrane disruption. | nih.gov |

| Coumarin-3-carboxylic acid (3-CCA) | Acidovorax citrulli and other plant pathogenic bacteria | Disruption of cell membrane integrity, inhibition of flagellar growth and motility, inhibition of biofilm formation. Broad-spectrum activity. | nih.govnih.govfrontiersin.org |

| 7-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde derivatives | Staphylococcus aureus, E. coli, Bacillus cereus | Bacteriostatic and bactericidal activity. | researchgate.net |

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive cocci, Candida albicans, C. parapsilosis | Antimicrobial and antifungal activity. | nih.gov |

| Chromone-3-carbonitriles | Candida species | Antifungal and antibiofilm activity. | nih.gov |

In Vitro Antioxidant Activity Investigations and Mechanistic Pathways

The antioxidant potential of chroman derivatives is a significant area of research, largely attributed to their structural similarity to the antioxidant portion of vitamin E (α-tocopherol). The core structure, a chroman ring, is pivotal to this activity. For a coumarin or chroman derivative to exhibit antioxidant activity, the presence of at least one hydroxyl group is generally considered essential. mdpi.com The position and nature of substituents on the chroman ring play a crucial role in defining the antioxidant efficacy.

Research on various chromone and coumarin derivatives has established key structure-activity relationships (SAR). For instance, the presence of a hydroxyl group at the C-7 position is known to enhance the antioxidant capacity. mdpi.com This is often attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing free radicals. The process can be evaluated through various in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and metal chelating activity tests. nih.govmdpi.com

The mechanistic pathways for the antioxidant action of such compounds generally involve hydrogen atom transfer (HAT) or single-electron transfer (SET). nih.govnih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, while in the SET mechanism, an electron is transferred to the radical. Some assays are specific to one mechanism, while others can proceed via either pathway. mdpi.com Furthermore, the ability to chelate pro-oxidant metal ions like Fe²⁺ is another important antioxidant mechanism for chromone and coumarin derivatives. nih.gov

Table 1: In Vitro Antioxidant Activity of Selected Coumarin and Chroman Derivatives This table presents data for related compounds to infer the potential activity of this compound.

| Compound | Assay | Activity (IC50 µg/mL) | Reference |

|---|---|---|---|

| 4-hydroxy-2H-chromen-2-one derivative (2c) | DPPH Radical Scavenging | 20.89 | nih.gov |

| 4-hydroxy-2H-chromen-2-one derivative (4c) | DPPH Radical Scavenging | 23.44 | nih.gov |

| 7,8-disubstituted coumarin derivative | DPPH Radical Scavenging | 16.3 | mdpi.com |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 15.61 | nih.gov |

| Butylated Hydroxytoluene (BHT) (Standard) | DPPH Radical Scavenging | 6.05 | nih.gov |

In Vitro Lipid Metabolism Modulation Research

Chroman derivatives have been investigated for their potential to modulate lipid metabolism, including pathways involved in cholesterol biosynthesis and lipolysis. While direct studies on this compound are limited, research on closely related analogs, such as 6-Chlorochroman-2-carboxylic acids, provides significant insights into the potential activities of this class of compounds. acs.org

The biosynthesis of cholesterol is a complex enzymatic process, and its inhibition is a key strategy in managing hypercholesterolemia. researchgate.net Several chemical agents can inhibit various enzymes in the post-lanosterol biosynthetic pathway. nih.govmdpi.com Research on 6-chlorochroman-2-carboxylic acids has demonstrated their ability to act as antagonists of cholesterol biosynthesis in vitro. acs.org

The mechanism of inhibition often involves targeting key enzymes in the cholesterol synthesis pathway. researchgate.netyoutube.com For instance, the inhibition of HMG-CoA reductase is a well-known mechanism for statins. researchgate.net Other enzymes, such as 2,3-Oxidosqualene Cyclase (OSC), which is downstream of HMG-CoA reductase, have also been identified as potential targets for inhibiting cholesterol production. nih.gov The inhibitory activity of chroman derivatives in this pathway is likely dependent on their specific chemical structure, which dictates their ability to bind to the active sites of these enzymes.

In vitro assays to evaluate the antagonism of cholesterol biosynthesis typically involve incubating cells, such as hepatocytes, with the test compound and a radiolabeled precursor like [¹⁴C]acetate or [³H]mevalonate. nih.gov The amount of radiolabeled cholesterol synthesized is then quantified to determine the inhibitory effect of the compound.

Table 2: In Vitro Inhibition of Cholesterol Synthesis by a Related Chroman Derivative This table presents data for a related compound to infer the potential activity of this compound.

| Compound | Cell Line | Assay | Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|---|---|

| 6-Chlorochroman-2-carboxylic acid analog | Rat Hepatocytes | [¹⁴C]Acetate Incorporation | 50 | ~10 | acs.org |

Lipolysis is the metabolic process through which triglycerides are hydrolyzed into glycerol (B35011) and free fatty acids. This process is crucial for the mobilization of stored fat. The modulation of lipolysis by chemical compounds can be investigated through various in vitro models. nih.gov These models often utilize adipocytes or adipose tissue preparations and measure the release of glycerol or free fatty acids in the presence of the test compound. mdpi.com

Studies on 6-chlorochroman-2-carboxylic acids have also revealed their potential to modulate lipolysis in vitro. acs.org The mechanism by which chroman derivatives may affect lipolysis could involve interactions with hormone-sensitive lipase (B570770) or other enzymes and signaling pathways that regulate this process. In vitro lipolysis tests are designed to mimic the conditions in the fasted intestinal tract to assess how a compound might affect lipid digestion and absorption. pharmaexcipients.comnih.govfhnw.ch These assays are instrumental in the development of lipid-based drug formulations. pharmaexcipients.comnih.gov

Q & A

Q. How can researchers address low reproducibility in this compound’s reported solubility data?

- Answer :

- Standardized protocols : Use USP dissolution apparatus with controlled pH (1.2–7.4) and temperature (25/37°C).

- Co-solvency studies : Test solubility enhancers (e.g., cyclodextrins) and document solvent ratios.

- Inter-laboratory validation : Collaborate with independent labs to verify results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.